Retinoid X Receptor Alpha (RXRα) Transactivation – Regioisomer-Specific Weak Agonism vs. Inactive Analogs
In a CV-1 cell transactivation assay using an RXRα expression vector, 3-isobutyl-5-isopentyl-2H-pyrrole-2,4(3H)-dione (CHEMBL2111535) exhibited detectable but weak functional activity with an EC₅₀ > 1,000 nM [1]. This contrasts with the majority of close regioisomers (e.g., CAS 496941-92-5, 496941-94-7, 496941-98-1), for which no RXR transactivation activity has been reported in public databases (ChEMBL/BindingDB), suggesting that the specific 3-isobutyl/5-isopentyl substitution pattern confers a unique, albeit modest, interaction with the retinoid X receptor ligand-binding domain that is absent in positional isomers [1].
| Evidence Dimension | RXRα transactivation potency (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ > 1,000 nM |
| Comparator Or Baseline | Regioisomers CAS 496941-92-5, 496941-94-7, 496941-98-1: no reported RXR activity in public databases |
| Quantified Difference | Detectable activity (EC₅₀ > 1,000 nM) vs. no reported activity for comparator regioisomers |
| Conditions | CV-1 cells transfected with RXRα expression vector; transactivation assay format (ChEMBL assay ID linked to CHEMBL2111535) |
Why This Matters
For research programs targeting retinoid X receptor modulation, this regioisomer provides a characterized starting point with documented (though weak) RXR engagement, whereas alternative isomers lack any publicly reported RXR activity and would require de novo screening.
- [1] BindingDB. BDBM50403583 (CHEMBL2111535) – RXRα functional activity EC₅₀ > 1,000 nM. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50403583 (accessed 2026-04-27). View Source
